1-(2,3,4-Trifluorobenzoyl)piperazine
Overview
Description
Scientific Research Applications
Synthesis and Antimicrobial Evaluation
A significant application of piperazine derivatives, including structures related to 1-(2,3,4-Trifluorobenzoyl)piperazine, is in the synthesis of potential antimicrobial agents. Compounds derived from piperazine have been characterized and evaluated for their antimicrobial activities against various bacterial and fungal strains. For instance, novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid bearing piperazine carboxamides have shown moderate to good activities against tested Gram-positive, Gram-negative bacterial strains, and fungal strains, highlighting the versatility of piperazine derivatives in developing antimicrobial agents (Jadhav et al., 2017).
Chemical Synthesis and Characterization
Piperazine units are common among various effective drugs, indicating the chemical importance of piperazine derivatives in medicinal chemistry. The synthesis of novel 1,4-disubstituted piperazines and their evaluation for antibacterial activities underline the chemical utility and biological relevance of such compounds. These piperazine derivatives, including those with fluorobenzoyl groups, have been used as antagonist-based HIV-1 entry inhibitors and ligands for neurotransmitter transporters, underscoring their broad therapeutic potentials (Shroff et al., 2022).
Molecular Docking and Antimicrobial Evaluation
Further research into piperazine and triazolo-pyrazine derivatives synthesized in a single-step reaction showed promising antimicrobial activities. Molecular docking studies of these derivatives have identified compounds with superior antimicrobial efficacy, suggesting a methodical approach to enhancing antimicrobial drug design using piperazine-based structures (Patil et al., 2021).
Visible-Light-Driven Synthesis
Advancements in the synthesis of piperazine derivatives involve visible-light-driven protocols, illustrating innovative methods for creating 2-substituted piperazines. These developments signify the role of piperazine structures in enabling efficient synthesis of pharmacologically relevant compounds under mild conditions (Gueret et al., 2020).
Cytotoxicity Against Cancer Cells
Piperazine derivatives have also been explored for their cytotoxic effects on cancer cell lines. Research into novel 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives has demonstrated significant cell growth inhibitory activity across various cancer cell lines, indicating the potential of piperazine compounds in cancer therapy (Yarim et al., 2012).
Future Directions
Mechanism of Action
Target of Action
Piperazine, a compound structurally similar to “1-(2,3,4-Trifluorobenzoyl)piperazine”, is known to act as an anthelmintic, primarily targeting parasites such as roundworm and pinworm .
Mode of Action
Piperazine compounds generally mediate their anthelmintic action by paralyzing parasites, which allows the host body to easily remove or expel the invading organism .
Biochemical Pathways
Piperazine derivatives have been found to exhibit various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .
Pharmacokinetics
Piperazine is known to be partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation .
Result of Action
Piperazine compounds are known to paralyze parasites, leading to their expulsion from the host body .
Biochemical Analysis
Cellular Effects
The effects of 1-(2,3,4-Trifluorobenzoyl)piperazine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it may affect the phosphorylation status of key signaling proteins, leading to altered cellular responses. Additionally, this compound can impact gene expression by binding to transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of specific genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to changes in their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound may induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing cellular processes. At higher doses, toxic or adverse effects may be observed, including cellular damage or disruption of metabolic pathways. Understanding the dosage effects is critical for determining the compound’s therapeutic potential and safety profile .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. These interactions can influence the overall metabolic activity of cells, potentially leading to changes in energy production, biosynthesis, and other metabolic processes. Identifying the specific metabolic pathways and enzymes involved is essential for understanding the compound’s role in cellular metabolism .
Properties
IUPAC Name |
piperazin-1-yl-(2,3,4-trifluorophenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O/c12-8-2-1-7(9(13)10(8)14)11(17)16-5-3-15-4-6-16/h1-2,15H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGWLIETYSZNJPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=C(C(=C(C=C2)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.